molecular formula C23H26O2 B13945029 Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- CAS No. 50592-55-7

Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl-

Cat. No.: B13945029
CAS No.: 50592-55-7
M. Wt: 334.4 g/mol
InChI Key: SWDPZVRBYJXIPP-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- is an organic compound with a complex structure It is a derivative of cyclohexanone, featuring additional methyl, oxobutyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohexanone with methyl vinyl ketone under acidic conditions, resulting in a Michael addition product . This reaction typically yields a high percentage of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-methyl-2-(3-oxobutyl)-6,6-diphenyl- is unique due to its combination of functional groups and structural complexity

Properties

CAS No.

50592-55-7

Molecular Formula

C23H26O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-2-(3-oxobutyl)-6,6-diphenylcyclohexan-1-one

InChI

InChI=1S/C23H26O2/c1-18(24)14-17-22(2)15-9-16-23(21(22)25,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13H,9,14-17H2,1-2H3

InChI Key

SWDPZVRBYJXIPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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